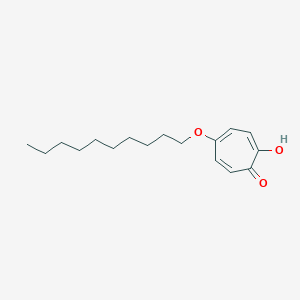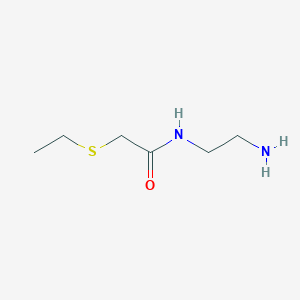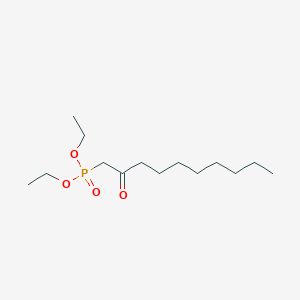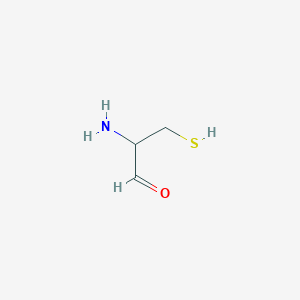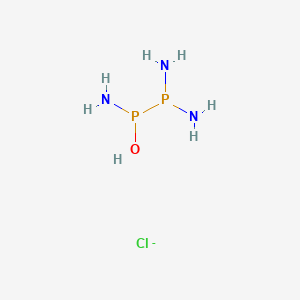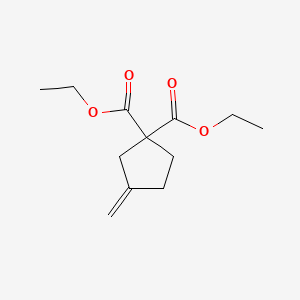
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester: is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with ethanol, and a methylene group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,1-Cyclopentanedicarboxylic acid+2 EthanolH2SO41,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester+2 Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-one.
Reduction: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diol.
Substitution: Formation of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl amide.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. It may serve as a scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, attracting nucleophiles to form new bonds. The methylene group can participate in various addition reactions due to its reactivity.
Comparison with Similar Compounds
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methylene-4-(1-methylethenyl)-, diethyl ester
- 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, 1,1-dimethyl ester
Comparison: 1,1-Cyclopentanedicarboxylic acid, 3-methylene-, diethyl ester is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl or methylethenyl counterparts. This makes it a valuable compound for specific synthetic applications where the methylene group plays a crucial role.
Properties
CAS No. |
137435-46-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl 3-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h3-8H2,1-2H3 |
InChI Key |
VUJOVCFZTWWXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=C)C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


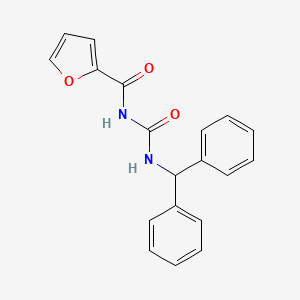
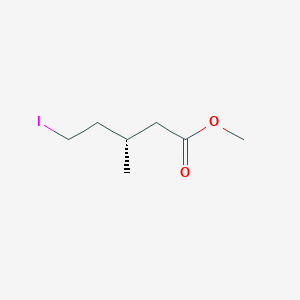
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
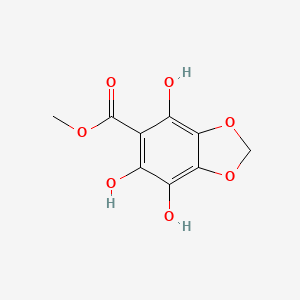
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
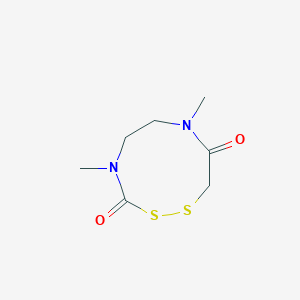
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
